Asymmetric Protonation: Achieving High Enantiomeric Excess via Chiral Aminoalcohol Catalysis
The (R)-enantiomer of 2-methylindanone is a key product of asymmetric protonation reactions. In the presence of catalytic amounts of optically active aminoalcohols, irradiation of α-disubstituted indanones led to Norrish type II cleavage products, yielding 2-methylindanone with enantiomeric excesses reaching up to 89% ee . This quantifies the capacity to produce the compound in high optical purity, a critical parameter for applications requiring stereochemical control.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | Up to 89% ee |
| Comparator Or Baseline | Racemic mixture (0% ee) |
| Quantified Difference | 89% ee over racemic baseline |
| Conditions | Asymmetric protonation of an α-disubstituted indanone under UV irradiation with an optically active aminoalcohol catalyst. |
Why This Matters
This quantifies the compound's potential for high stereoselectivity in synthetic applications, differentiating it from racemic sources and confirming its utility in enantioselective processes.
